1-Cyclopropyl-n-methylmethanamine

Catalog No.
S803171
CAS No.
18977-45-2
M.F
C5H11N
M. Wt
85.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-n-methylmethanamine

CAS Number

18977-45-2

Product Name

1-Cyclopropyl-n-methylmethanamine

IUPAC Name

1-cyclopropyl-N-methylmethanamine

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

InChI

InChI=1S/C5H11N/c1-6-4-5-2-3-5/h5-6H,2-4H2,1H3

InChI Key

BFPMCZWKUSUMKE-UHFFFAOYSA-N

SMILES

CNCC1CC1

Canonical SMILES

CNCC1CC1

The exact mass of the compound (Cyclopropylmethyl)methylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Organic synthesis

    The presence of a primary amine (NH2) group makes (cyclopropylmethyl)methylamine a potential building block for the synthesis of more complex organic molecules. These amine groups can be functionalized through various reactions to create new functionalities PubChem: .

  • Medicinal chemistry

    The cyclopropyl ring and amine group are both common functional groups found in many biologically active molecules. (Cyclopropylmethyl)methylamine could be a scaffold for the development of new drugs, but more research is needed to determine its specific properties and potential targets NCBI: .

  • Material science

    Due to the presence of the amine group, (cyclopropylmethyl)methylamine could potentially be used as a component in the development of new materials. For instance, amines can be used as modifiers for polymers or surfaces ScienceDirect.

1-Cyclopropyl-n-methylmethanamine is an organic compound characterized by the molecular formula C5H11NC_5H_{11}N. This compound is classified as a secondary amine, featuring a cyclopropyl group attached to a methylamine moiety. It has a molecular weight of approximately 85.147 g/mol and a boiling point of about 85.7 °C at 760 mmHg, indicating its volatility and potential applications in various fields, including organic synthesis and medicinal chemistry .

(Cyclopropylmethyl)methylamine itself is not a biologically active molecule as far as current research suggests. Its importance lies in its potential as a building block for the synthesis of more complex molecules that could have specific biological activities.

  • Flammability: Likely flammable as a typical organic amine.
  • Toxicity: Amines can be irritating to the skin, eyes, and respiratory system. Specific data on the toxicity of (cyclopropylmethyl)methylamine is not readily available, but it's best to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.

  • Oxidation: The compound can be oxidized to yield corresponding amides or nitriles using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to primary amines with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amine group can participate in nucleophilic substitution reactions where it is replaced by other nucleophiles, facilitated by reagents such as alkyl halides or acyl chlorides under basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 1-Cyclopropyl-n-methylmethanamine exhibits potential biological activities, particularly in its interactions with cytochrome P450 enzymes. The mechanism involves an initial one-electron oxidation at the nitrogen atom, leading to the cleavage of the cyclopropane ring and subsequent covalent modification of the enzyme. This interaction suggests potential applications in pharmacology and toxicology, particularly regarding drug metabolism and enzyme inhibition studies .

The synthesis of 1-Cyclopropyl-n-methylmethanamine typically involves the reduction of cyclopropanecarbonitrile. A common method employs sodium borohydride and nickel dichloride in tetrahydrofuran under nitrogen atmosphere, maintaining temperatures between 20-45 °C for 10-18 hours. After the reaction, the product is purified through rectification. Industrially, similar methods are optimized for larger scales, focusing on cost-effectiveness and mild reaction conditions .

1-Cyclopropyl-n-methylmethanamine serves multiple roles in scientific research:

  • Organic Synthesis: It acts as a building block for constructing complex organic molecules.
  • Biological Research: The compound is investigated for its interactions with biological systems, particularly enzymes.
  • Pharmaceutical Development: Ongoing studies explore its potential as an intermediate in drug synthesis.
  • Industrial Use: It finds applications in producing agrochemicals and other industrial chemicals .

Interaction studies involving 1-Cyclopropyl-n-methylmethanamine focus on its effects on cytochrome P450 enzymes. These studies are crucial for understanding how this compound influences drug metabolism and enzyme activity, which can inform both pharmacological applications and safety assessments in chemical exposure scenarios .

Several compounds share structural similarities with 1-Cyclopropyl-n-methylmethanamine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
CyclopropylamineC3H7NC_3H_7NA primary amine with a single cyclopropyl group.
CyclopropylmethylamineC4H9NC_4H_9NA related compound with a different substitution pattern.
CyclopropylmethylisopropylamineC7H15NC_7H_{15}NA more complex amine with additional alkyl groups.

Uniqueness

1-Cyclopropyl-n-methylmethanamine is unique due to its secondary amine structure, which imparts distinct reactivity compared to primary amines like cyclopropylamine. Its specific molecular structure allows for different chemical behaviors and biological interactions, making it a valuable compound in both research and industrial applications.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (50%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

1-Cyclopropyl-N-methylmethanamine

Dates

Last modified: 08-15-2023

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